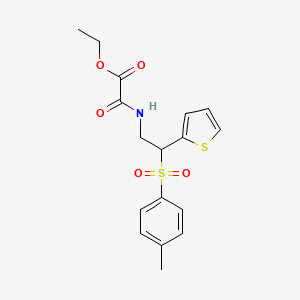

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate is a chemical compound with the linear formula C8H8O3S . It is a derivative of thiophene, a sulfur-containing heterocycle that is a structural component in many important drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, an ester group, and an amine group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 184.22 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

OxymaPure/DIC Reagent : OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is used as an efficient reagent in the synthesis of α-ketoamide derivatives, showing superiority in purity and yield compared to traditional methods. This demonstrates its potential in the synthesis of complex organic molecules, including derivatives similar to "Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate" (El‐Faham et al., 2013).

Thio-1,3,4-Oxadiazol-2-yl Derivatives : Research focusing on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications shows the versatility of compounds related to "this compound" in material science and industrial chemistry (Shafi et al., 2021).

Pharmacological Applications

Antimicrobial Activities : Compounds derived from "this compound" have been explored for antimicrobial activities. The synthesis of thiazoles and their derivatives has shown promising results against bacterial and fungal isolates, highlighting their potential as antimicrobial agents (Wardkhan et al., 2008).

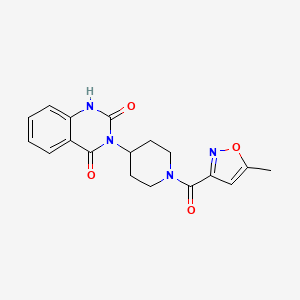

Anti-Cancer Agents : New derivatives, such as ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, have been synthesized and showed potent cytotoxic activity against cancer cell lines, indicating the potential of these compounds in cancer therapy (Riadi et al., 2021).

Material Science Applications

Photoelectronic Devices : The synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives reveal their application in photoelectronic devices due to specific absorption properties in the photoluminescence spectrum, showcasing the versatility of "this compound" related compounds in materials science (Shafi et al., 2021).

Safety and Hazards

Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate is associated with certain hazards. The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-oxo-2-((2-(thiophen-2-yl)-2-tosylethyl)amino)acetate are currently under investigation. This compound is a useful organic compound for research related to life sciences .

Mode of Action

It is known that the compound interacts with its targets in a specific manner that leads to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of the compound .

Properties

IUPAC Name |

ethyl 2-[[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S2/c1-3-23-17(20)16(19)18-11-15(14-5-4-10-24-14)25(21,22)13-8-6-12(2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOPWZCISZPWQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857235.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2857238.png)

![2-(4-chlorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2857242.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2857245.png)

![4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2857247.png)

![N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2857248.png)

![(6R,7R)-3-[(acetyloxy)methyl]-7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2857249.png)

![(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2857254.png)